molecular formula C12H24BNO3 B11768355 N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide

Cat. No.: B11768355
M. Wt: 241.14 g/mol
InChI Key: VKMKJXVWTAYNJZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide is an organic compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide typically involves the reaction of N,N-dimethylbutanamide with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the boron-carbon bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boron-containing alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which allows it to participate in a wide range of chemical reactions. Additionally, the dioxaborolane ring can stabilize reactive intermediates, facilitating the formation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide is unique due to its specific combination of a dioxaborolane ring and a butanamide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in organic synthesis and materials science .

Properties

Molecular Formula

C12H24BNO3

Molecular Weight

241.14 g/mol

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide

InChI

InChI=1S/C12H24BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-8-10(15)14(5)6/h7-9H2,1-6H3

InChI Key

VKMKJXVWTAYNJZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC(=O)N(C)C

Origin of Product

United States

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